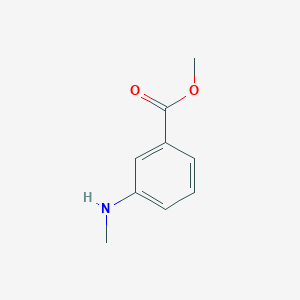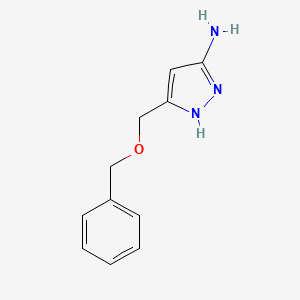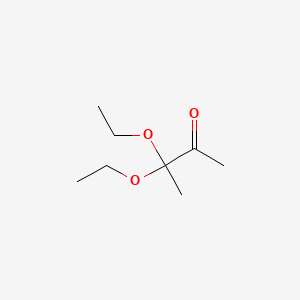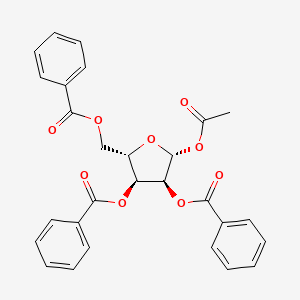
1-O-アセチル-2,3,5-トリ-O-ベンゾイル-β-L-リボフラノース
説明
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is a ribose-derived compound used primarily in nucleoside synthesis. It is a derivative of ribofuranose, where the hydroxyl groups at positions 2, 3, and 5 are replaced with benzoyl groups, and the hydroxyl group at position 1 is replaced with an acetyl group . This compound is significant in the field of organic chemistry and pharmaceutical research due to its role in the synthesis of nucleosides and antiviral drugs.
科学的研究の応用
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose has several scientific research applications:
Nucleoside Synthesis: It is used as an intermediate in the synthesis of nucleosides, which are essential components of nucleic acids.
Antiviral Drug Development: The compound is used in the synthesis of antiviral drugs such as Tenofovir, which is used to treat HIV and chronic Hepatitis B infections.
Antitumor Drugs: It is also used in the synthesis of antitumor drugs like Azacitidine and Selenazofurin.
Nucleoside Antibiotics: The compound is involved in the synthesis of nucleoside antibiotics such as Toyocamycin.
作用機序
Target of Action
The primary target of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is the nucleoside synthesis pathway . This compound is a ribose-derived molecule used in the synthesis of nucleosides , which are key components of nucleic acids like DNA and RNA.
Mode of Action
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose interacts with its targets by serving as a precursor in the synthesis of artificial nucleotides . It is further reacted with Trimethylsilyl trifluoromethanesulfonate under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .
Biochemical Pathways
The compound affects the biochemical pathway of nucleoside synthesis. By serving as a precursor in the formation of artificial nucleotides, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose plays a crucial role in the synthesis of nucleic acids, which are vital for the storage and transmission of genetic information .
Result of Action
The molecular and cellular effects of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose’s action result in the formation of artificial nucleotides . These nucleotides can then be incorporated into nucleic acids, influencing the genetic information carried by these molecules.
Action Environment
The action, efficacy, and stability of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose can be influenced by various environmental factors. For instance, the synthesis process requires specific conditions, including a maintained temperature from −5 to 5 °C for 5 hours . Any deviation from these conditions could potentially affect the compound’s action and efficacy.
生化学分析
Biochemical Properties
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of nucleosides. It interacts with enzymes such as ribonucleotide reductase and nucleoside phosphorylase, which are involved in the conversion of ribonucleotides to deoxyribonucleotides and the salvage of nucleosides, respectively . The compound’s acetyl and benzoyl groups facilitate its incorporation into nucleoside analogs, enhancing their stability and bioavailability .
Cellular Effects
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression profiles . Additionally, this compound can modulate cellular metabolism by altering the levels of nucleotides and other metabolites .
Molecular Mechanism
At the molecular level, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in nucleoside metabolism, such as ribonucleotide reductase and nucleoside phosphorylase . These interactions result in changes in the levels of nucleotides and other metabolites, ultimately affecting cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose vary with different dosages in animal models. At low doses, the compound can enhance nucleoside metabolism and improve cellular function . At high doses, it can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s use .
Metabolic Pathways
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is involved in several metabolic pathways, including nucleoside metabolism and the pentose phosphate pathway . It interacts with enzymes such as ribonucleotide reductase and nucleoside phosphorylase, which are critical for the synthesis and salvage of nucleotides . The compound can also affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its bioavailability and efficacy . The compound’s acetyl and benzoyl groups play a key role in its transport and distribution, affecting its overall pharmacokinetics .
Subcellular Localization
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles . These factors contribute to the compound’s overall efficacy and impact on cellular function .
準備方法
The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose involves several steps:
Methylation of Ribose: Ribose is reacted with thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes.
Benzoylation: The methylated ribose is then reacted with benzyl chloride in the presence of ethyl acetate, pyridine, and potassium carbonate at 60–70°C for 99 minutes.
Acetylation: The benzoylated ribose is then acetylated using glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours.
化学反応の分析
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose undergoes several types of chemical reactions:
Substitution Reactions: It can undergo substitution reactions where the acetyl or benzoyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the parent ribose compound.
類似化合物との比較
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose can be compared with other similar compounds such as:
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: This is the D-isomer of the compound and has similar applications in nucleoside synthesis.
2,3,5-Tri-O-benzoyl-beta-D-ribofuranose: This compound lacks the acetyl group at position 1 and is used in similar synthetic applications.
1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose: This compound has acetyl groups at positions 1, 2, 3, and 5 and is used in different synthetic pathways.
The uniqueness of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose lies in its specific substitution pattern, which makes it particularly useful in certain nucleoside synthesis reactions .
特性
IUPAC Name |
[(2S,3S,4S,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZABPLTDYVJMP-TVQWTUMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H]([C@@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3080-30-6 | |
| Record name | Ribofuranose, 1-acetate 2,3,5-tribenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3080-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-L-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



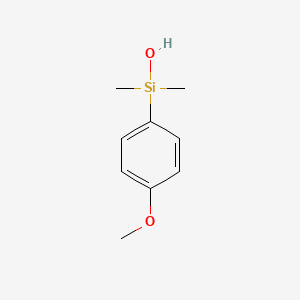
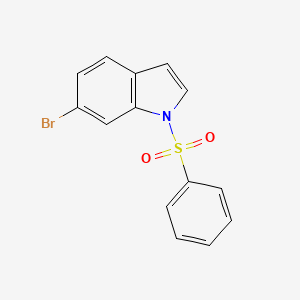
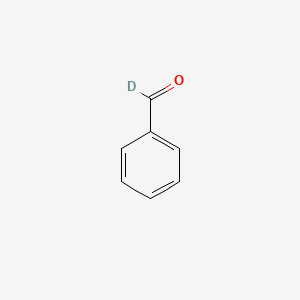
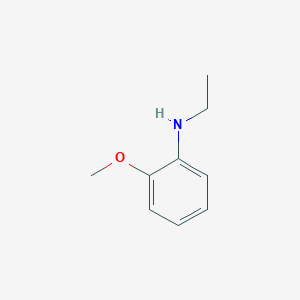
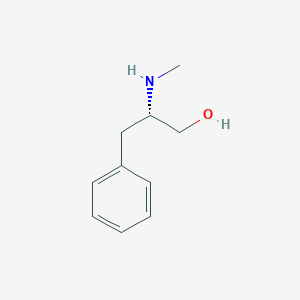


![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

